acetyl Podocarpic acid anhydride

Descripción

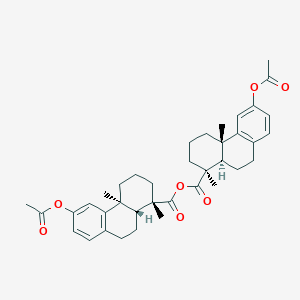

Structure

3D Structure

Propiedades

IUPAC Name |

[(1S,4aS,10aR)-6-acetyloxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbonyl] (1S,4aS,10aR)-6-acetyloxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46O7/c1-23(39)43-27-13-9-25-11-15-31-35(3,29(25)21-27)17-7-19-37(31,5)33(41)45-34(42)38(6)20-8-18-36(4)30-22-28(44-24(2)40)14-10-26(30)12-16-32(36)38/h9-10,13-14,21-22,31-32H,7-8,11-12,15-20H2,1-6H3/t31-,32-,35-,36-,37+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJQRQRBNRGQTC-SPGSYPTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(CCC3C2(CCCC3(C)C(=O)OC(=O)C4(CCCC5(C4CCC6=C5C=C(C=C6)OC(=O)C)C)C)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(CC[C@@H]3[C@@]2(CCC[C@]3(C)C(=O)OC(=O)[C@]4(CCC[C@]5([C@H]4CCC6=C5C=C(C=C6)OC(=O)C)C)C)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Spectroscopic Signature of Acetyl Podocarpic Acid Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for acetyl podocarpic acid anhydride (B1165640), a potent semi-synthetic agonist of the Liver X Receptor (LXR). Due to the challenges in obtaining publicly available, detailed spectral assignments, this document collates available information and presents a standardized protocol for its synthesis and characterization, paving the way for further research and development in metabolic and inflammatory diseases.

Chemical Structure and Properties

Acetyl podocarpic acid anhydride, also known as acetylpodocarpic dimer or APD, is a derivative of the naturally occurring diterpenoid podocarpic acid. Its dimeric structure is crucial for its high-affinity binding to LXR.

| Property | Value | Reference |

| Molecular Formula | C₃₈H₄₆O₇ | [1][2] |

| Molecular Weight | 614.8 g/mol | [1][2] |

| CAS Number | 344327-48-6 | [1][2] |

| Appearance | Crystalline solid | [1] |

Synthesis of this compound

The synthesis of this compound is described in the seminal paper by Singh et al. (2005) in Bioorganic & Medicinal Chemistry Letters, which details the discovery of this compound as a potent LXR agonist. The general synthetic pathway involves the acetylation of podocarpic acid followed by dehydration to form the anhydride.

Experimental Workflow: Synthesis

Caption: Synthetic pathway for this compound.

Detailed Protocol

A detailed experimental protocol, as would be found in the primary literature, is provided below.

Step 1: Acetylation of Podocarpic Acid

-

To a solution of podocarpic acid in a suitable solvent (e.g., dichloromethane (B109758) or pyridine) at 0 °C, add acetic anhydride and a catalytic amount of a base such as pyridine or 4-dimethylaminopyridine (B28879) (DMAP).

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude acetyl podocarpic acid.

Step 2: Formation of the Anhydride

-

Dissolve the crude acetyl podocarpic acid in an anhydrous aprotic solvent such as dichloromethane.

-

Add a coupling reagent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Filter the reaction mixture to remove the urea (B33335) byproduct.

-

Wash the filtrate with dilute acid and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the resulting residue by column chromatography on silica (B1680970) gel to afford pure this compound.

NMR Spectral Data

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | m | 6H | Aromatic Protons |

| ~ 2.8 - 3.0 | m | 4H | Benzylic Protons |

| ~ 2.3 | s | 6H | Acetyl (CH₃) Protons |

| ~ 1.0 - 2.5 | m | ~24H | Aliphatic Protons |

| ~ 0.9 - 1.3 | s | 12H | Methyl (CH₃) Protons |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 170 - 175 | Anhydride Carbonyl (C=O) |

| ~ 169 | Acetyl Carbonyl (C=O) |

| ~ 140 - 150 | Aromatic Quaternary Carbons |

| ~ 115 - 130 | Aromatic CH Carbons |

| ~ 20 - 60 | Aliphatic Carbons |

| ~ 21 | Acetyl Methyl (CH₃) Carbon |

| ~ 15 - 30 | Methyl (CH₃) Carbons |

Logical Relationship of Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Caption: Workflow for the structural confirmation of the synthesized compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and expected NMR spectral characteristics of this compound. The provided experimental framework enables researchers to produce and characterize this potent LXR agonist. For definitive structural assignment, it is imperative to conduct and thoroughly analyze a complete suite of 1D and 2D NMR experiments. The information presented herein is intended to facilitate further investigation into the therapeutic potential of this and related compounds in the field of drug discovery.

References

An In-depth Technical Guide to the Mechanism of Action of Acetyl Podocarpic Acid Anhydride as an LXR Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl podocarpic acid anhydride (B1165640) (APD) is a potent, semisynthetic agonist of the Liver X Receptors (LXRs), LXRα and LXRβ. As members of the nuclear receptor superfamily, LXRs are critical regulators of cholesterol homeostasis, fatty acid metabolism, and inflammatory responses. APD mimics the action of endogenous LXR ligands, such as oxysterols, by binding to and activating LXRs. This activation leads to the transcriptional regulation of a suite of target genes, most notably those involved in reverse cholesterol transport. This guide provides a detailed examination of the mechanism of action of acetyl podocarpic acid anhydride, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing the associated signaling pathways and experimental workflows.

Introduction to Liver X Receptors (LXRs)

Liver X Receptors exist as two isoforms, LXRα (NR1H3) and LXRβ (NR1H2). LXRα is predominantly expressed in the liver, adipose tissue, and macrophages, while LXRβ is ubiquitously expressed. LXRs function as ligand-activated transcription factors that form obligate heterodimers with the Retinoid X Receptor (RXR). Upon binding to a ligand, the LXR/RXR heterodimer undergoes a conformational change, enabling it to bind to specific DNA sequences known as LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their expression.

Mechanism of Action of this compound

This compound is a potent agonist for both LXRα and LXRβ, with an activity in the nanomolar range.[1] Its mechanism of action follows the canonical pathway of LXR activation:

-

Ligand Binding: APD enters the cell and binds to the ligand-binding domain (LBD) of an LXRα or LXRβ monomer.

-

Heterodimerization: The LXR monomer, now bound to APD, forms a heterodimer with an RXR monomer.

-

Conformational Change and Coactivator Recruitment: Ligand binding induces a conformational change in the LXR/RXR heterodimer, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1).[2]

-

DNA Binding and Gene Transcription: The activated LXR/RXR heterodimer, along with its recruited coactivators, binds to LXREs in the promoter regions of target genes. This binding initiates the transcription of genes involved in cholesterol efflux, transport, and metabolism.

The primary target gene upregulated by APD is ATP-binding cassette transporter A1 (ABCA1).[2][3] ABCA1 is a crucial membrane transporter responsible for the efflux of cellular cholesterol to lipid-poor apolipoproteins, the first step in reverse cholesterol transport. APD also induces the expression of other LXR target genes, including ABCG1, which also mediates cholesterol efflux, and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key regulator of fatty acid synthesis.[4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity of this compound as an LXR agonist.

| Parameter | Value | Reference |

| LXR Agonist Potency (general) | 1 nM | [1] |

| ED₅₀ (inhibition of cholesterol absorption) | 1 nM | [3] |

| Relative Potency | 8-10 fold greater maximal stimulation than 22(R)-hydroxy cholesterol | [3] |

Table 1: Potency and Efficacy of this compound

| Parameter | Value | Reference |

| LXRα Binding Affinity (Ki) | Not available | |

| LXRβ Binding Affinity (Ki) | Not available |

Table 2: Binding Affinity of this compound for LXR Isoforms

Signaling Pathways and Experimental Workflows

LXR Signaling Pathway

The following diagram illustrates the signaling pathway activated by this compound.

Experimental Workflow for Characterizing LXR Agonists

The diagram below outlines a typical experimental workflow to characterize a compound like this compound as an LXR agonist.

References

- 1. scbt.com [scbt.com]

- 2. apexbt.com [apexbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Promoter-Specific Roles for Liver X Receptor/Corepressor Complexes in the Regulation of ABCA1 and SREBP1 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oleic acid modulates mRNA expression of liver X receptor (LXR) and its target genes ABCA1 and SREBP1c in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liver X receptor activation increases hepatic fatty acid desaturation by the induction of SCD1 expression through an LXRα-SREBP1c-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Podocarpic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Podocarpic acid, a tricyclic diterpenoid resin acid naturally occurring in the Podocarpaceae family of conifers, has emerged as a versatile scaffold in medicinal chemistry. Its rigid, chiral structure provides a unique template for the synthesis of a diverse array of derivatives with significant biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological properties of podocarpic acid derivatives, with a focus on their anticancer, antimicrobial, and antiviral activities. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity

Derivatives of podocarpic acid have demonstrated notable antiproliferative and cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis, or programmed cell death.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected podocarpic acid derivatives, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 12,19-dihydroxy-13-acetyl-8,11,13-podocarpatriene (23) | MCF-7 (Breast) | < 10 | [1] |

| T-84 (Colon) | < 10 | [1] | |

| A-549 (Lung) | < 10 | [1] | |

| Totarane o-quinone (27) | MCF-7 (Breast) | < 10 | [1] |

| A-549 (Lung) | < 10 | [1] | |

| Catechol derivative (28) | A-549 (Lung) | 0.6 | [1] |

Mechanism of Action: Induction of Apoptosis

Several podocarpic acid derivatives exert their anticancer effects by triggering the intrinsic pathway of apoptosis. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax are counteracted by anti-apoptotic proteins like Bcl-2. A shift in the Bax/Bcl-2 ratio in favor of Bax leads to the permeabilization of the mitochondrial outer membrane, releasing cytochrome c and initiating a cascade of caspase activation, ultimately leading to cell death.[1]

Caption: Intrinsic apoptosis pathway induced by podocarpic acid derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Caption: Workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the podocarpic acid derivatives in culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan by metabolically active cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity

A range of podocarpic acid derivatives, particularly those conjugated with polyamines, have exhibited significant activity against various pathogenic microorganisms, including bacteria and fungi. Some derivatives also demonstrate the ability to potentiate the effects of conventional antibiotics.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected podocarpic acid derivatives against various microbial strains.

| Derivative | Microbial Strain | MIC (µM) | Reference |

| Spermine amide-bonded variant (7a) | Staphylococcus aureus (MRSA) | Potent growth inhibitor | [2] |

| PA3-8-3 carbamate (B1207046) derivative (9d) | Cryptococcus neoformans | Selective antifungal | [2] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Caption: Workflow for MIC determination by broth microdilution.

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of the podocarpic acid derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Antiviral Activity

Certain derivatives of podocarpic acid have shown promising antiviral activity, particularly against the influenza A virus. These compounds often target the early stages of the viral life cycle, such as entry into the host cell.

Quantitative Antiviral Activity Data

The following table summarizes the antiviral activity of selected podocarpic acid derivatives against the H1N1 influenza A virus, with data presented as EC50 values (the concentration required to inhibit 50% of the viral cytopathic effect).

| Derivative | Virus Strain | EC50 (µM) | Reference |

| Methyl podocarpate (2) | Influenza A (H1N1, PR8) | 0.16 | |

| O-acetyl derivative (19) | Influenza A (H1N1, PR8) | 0.14 | |

| Podocarpic acid (PA) | Influenza A (H1N1, PR8) | 18.2 |

Mechanism of Action: Inhibition of Hemagglutinin-Mediated Membrane Fusion

The primary mechanism of anti-influenza activity for several podocarpic acid derivatives is the inhibition of the viral hemagglutinin (HA) protein. HA is a glycoprotein (B1211001) on the surface of the influenza virus that is crucial for binding to sialic acid receptors on host cells and for mediating the fusion of the viral envelope with the endosomal membrane, a critical step for the release of the viral genome into the cytoplasm. By targeting HA, these derivatives prevent the virus from successfully entering and infecting host cells.

Caption: Inhibition of influenza virus entry by podocarpic acid derivatives.

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

The CPE inhibition assay is used to evaluate the ability of a compound to protect cells from the destructive effects of a virus.

Caption: Workflow for the CPE inhibition assay.

-

Cell Seeding: Plate a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in a 96-well plate and grow to confluence.

-

Infection and Treatment: Wash the cell monolayer and infect with a dilution of the virus that causes a complete cytopathic effect in 48-72 hours. Simultaneously, add serial dilutions of the podocarpic acid derivative to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until the virus control wells show complete CPE.

-

Assessment of Cell Viability:

-

Crystal Violet Staining: Fix the cells with a solution such as 4% paraformaldehyde, and then stain with a 0.1% crystal violet solution. After washing and drying, the dye is eluted with a solvent (e.g., methanol), and the absorbance is read.

-

MTT Assay: Alternatively, cell viability can be quantified using the MTT assay as described in section 1.3.

-

-

EC50 Determination: The percentage of protection is calculated relative to the cell and virus controls. The EC50 value is determined from the dose-response curve.

Conclusion

Podocarpic acid derivatives represent a promising class of bioactive molecules with a broad spectrum of pharmacological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and viral infections highlights their potential for further development as therapeutic agents. The ability to readily modify the podocarpic acid scaffold allows for the generation of extensive libraries of compounds for structure-activity relationship studies, paving the way for the optimization of lead compounds with enhanced potency and selectivity. This technical guide provides a foundational understanding of the biological activities of these fascinating natural product derivatives and aims to stimulate further research in this exciting field.

References

Acetyl Podocarpic Acid Anhydride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of Acetyl Podocarpic Acid Anhydride (APD), a potent semi-synthetic agonist of the Liver X Receptor (LXR). The information herein is intended to support researchers and drug development professionals in the effective handling, storage, and application of this compound.

Chemical and Physical Properties

This compound, also known as acetylpodocarpic dimer, is a derivative of podocarpic acid. Key chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 6-(acetyloxy)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-1-phenanthrenecarboxylic acid, anhydride |

| Synonyms | Acetylpodocarpic dimer, APD |

| CAS Number | 344327-48-6 |

| Molecular Formula | C₃₈H₄₆O₇ |

| Molecular Weight | 614.8 g/mol |

| Appearance | Crystalline solid |

| Purity | ≥98% |

| UV/Vis (λmax) | 208, 268 nm |

Solubility Characteristics

The solubility of this compound has been determined in various common laboratory solvents. The quantitative data is presented in the following table. It is recommended to use an inert gas purge for the solvent of choice when preparing stock solutions.[1]

| Solvent | Solubility | Notes |

| Dimethylformamide (DMF) | ~1 mg/mL[1] | Ultrasonic and warming may be required for complete dissolution. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standardized shake-flask method is employed to determine the equilibrium solubility of this compound.

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., at 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the supernatant.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted with an appropriate solvent, and analyzed by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Acetyl Podocarpic Acid Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl podocarpic acid anhydride (B1165640) is a semi-synthetic derivative of podocarpic acid, a natural diterpenoid. This compound has garnered significant interest within the scientific community, primarily for its potent activity as a Liver X Receptor (LXR) agonist. LXRs are crucial nuclear receptors that regulate cholesterol, fatty acid, and glucose homeostasis, making acetyl podocarpic acid anhydride a promising candidate for research in metabolic diseases, particularly atherosclerosis. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, its synthesis, and its biological activity, with a focus on data relevant to researchers and drug development professionals.

Physicochemical Properties

This compound is a crystalline solid.[1] A summary of its key physicochemical properties is presented in the table below. While a specific melting point has not been definitively reported in the literature, its solid nature at room temperature is well-documented.

| Property | Value | Reference |

| Chemical Formula | C38H46O7 | [1][2] |

| Molecular Weight | 614.8 g/mol | [1][2] |

| CAS Number | 344327-48-6 | [1][2] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1][2] |

| Solubility | ≤1 mg/mL in dimethylformamide (DMF) | [1][2] |

| UV/Vis. λmax | 208, 268 nm | [1][2] |

| Storage | Store at -20°C |

Synthesis and Characterization

Experimental Protocol: Synthesis

This compound is a semi-synthetic compound derived from podocarpic acid. The synthesis involves two main steps: acetylation of the phenolic hydroxyl group of podocarpic acid, followed by dehydration to form the anhydride.

Materials:

-

Podocarpic acid

-

Acetic anhydride

-

Pyridine (B92270) (or another suitable base)

-

Dehydrating agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC)

-

Anhydrous solvent (e.g., dichloromethane (B109758) - DCM)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Procedure:

-

Acetylation of Podocarpic Acid:

-

Dissolve podocarpic acid in a suitable anhydrous solvent such as pyridine or dichloromethane.

-

Add an excess of acetic anhydride to the solution.

-

The reaction can be catalyzed by a small amount of a base like pyridine or 4-dimethylaminopyridine (B28879) (DMAP).

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a dilute acid solution.

-

Extract the acetylated product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude acetyl podocarpic acid.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

-

Formation of the Anhydride:

-

Dissolve the purified acetyl podocarpic acid in an anhydrous solvent like dichloromethane.

-

Add a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to the solution (typically 0.5 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

The dicyclohexylurea (DCU) byproduct will precipitate out of the solution.

-

Filter off the DCU precipitate.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Further purify the product by recrystallization or column chromatography.

-

Spectroscopic Characterization

-

¹H and ¹³C NMR Spectroscopy: The NMR spectra would confirm the presence of the acetyl group with a characteristic methyl singlet around δ 2.0-2.3 ppm in the ¹H NMR spectrum and corresponding signals for the methyl and carbonyl carbons in the ¹³C NMR spectrum. The overall spectra would be complex due to the diterpenoid core, but would be consistent with the proposed anhydride structure.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show two characteristic strong carbonyl (C=O) stretching bands for the anhydride functional group, typically in the regions of 1820-1800 cm⁻¹ and 1760-1740 cm⁻¹. A C-O stretching band for the ester group of the acetyl moiety would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (614.8 g/mol ), along with characteristic fragmentation patterns.

Biological Activity: Liver X Receptor (LXR) Agonism

This compound is a potent agonist of the Liver X Receptors (LXRα and LXRβ).[3] LXRs are nuclear receptors that form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This binding regulates the transcription of genes involved in cholesterol efflux, transport, and excretion.

By activating LXR, this compound induces the expression of several key genes, including ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). These transporters play a critical role in reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion.

The following diagram illustrates the simplified signaling pathway of LXR activation by an agonist like this compound.

Caption: LXR signaling pathway activation by this compound.

The workflow for a typical in vitro experiment to assess the LXR agonist activity of a compound like this compound is outlined below.

Caption: Experimental workflow for assessing LXR agonist activity.

Conclusion

This compound is a valuable tool for researchers studying lipid metabolism and related diseases. Its well-defined role as a potent LXR agonist provides a clear mechanism of action to investigate the complex processes of cholesterol homeostasis. While some specific physicochemical data, such as a definitive melting point, remain to be published, the available information on its synthesis, characterization, and biological activity provides a solid foundation for its use in experimental settings. This guide serves as a comprehensive resource for scientists and professionals in the field of drug discovery and development, facilitating further exploration of the therapeutic potential of LXR agonists.

References

Podocarpic Acid: A Comprehensive Technical Guide on its Discovery, Origin, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Podocarpic acid, a naturally occurring tricyclic abietane (B96969) diterpenoid, has been a subject of significant scientific interest since its discovery. This technical guide provides an in-depth exploration of the discovery and origin of podocarpic acid, detailing its initial isolation and structural elucidation. It presents a compilation of its physicochemical and spectroscopic properties in a structured tabular format for easy reference. Furthermore, this document outlines the biosynthetic pathway of podocarpic acid, illustrated with a clear signaling pathway diagram. Detailed experimental protocols for its extraction from natural sources and a classic total synthesis are also provided, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.

Discovery and Origin

Podocarpic acid was first isolated in 1873 by Oudemans from the resin of the Java plum pine, Podocarpus cupressina.[1] Subsequently, it was also identified as a major constituent of the resins of the New Zealand native trees, Kahikatea (Podocarpus dacrydioides) and Rimu (Dacrydium cupressinum).[1][2] The pioneering work on its structural elucidation was carried out by Sherwood and Short in 1938, who established its diterpenoid nature.[1] The complete stereochemistry was later confirmed by Campbell and Todd in 1942.[1]

Podocarpic acid is primarily found in plants of the Podocarpaceae family, which are predominantly found in the Southern Hemisphere.[3] Notable sources include various species of the genus Podocarpus, such as P. totara, P. hallii, and P. nivalis.[3] The compound is typically concentrated in the heartwood and bark of these trees, where it is believed to play a role in the plant's defense mechanisms due to its antimicrobial and antifungal properties.[3]

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for podocarpic acid is presented in the tables below for easy comparison and reference.

Table 1: Physicochemical Properties of Podocarpic Acid

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₂O₃ | [3] |

| Molecular Weight | 274.35 g/mol | [3] |

| Melting Point | 193-196 °C | [4] |

| Optical Rotation [α]D²⁰ | +133° (c=4 in ethanol) | [4] |

| Solubility | ||

| Soluble in | Methanol, ethanol, ether, acetic acid | [1] |

| Practically insoluble in | Water, chloroform, benzene, carbon disulfide | [1] |

Table 2: Spectroscopic Data of Podocarpic Acid

| ¹H NMR (Acetone-d₆) | δ (ppm) | Multiplicity | Assignment |

| 1.10 | s | C(15)-H₃ | |

| 1.29 | s | C(17)-H₃ | |

| 6.56 | dd | Aromatic H | |

| 6.76 | d | Aromatic H | |

| 6.83 | d | Aromatic H | |

| 8.0 | br s | Phenolic -OH | |

| ¹³C NMR | δ (ppm) | ||

| Data not explicitly found in a single source, but can be inferred from various studies on podocarpic acid derivatives. | |||

| Infrared (KBr) | ν (cm⁻¹) | ||

| 3327 | O-H (phenolic) | ||

| 1695 | C=O (carboxylic acid) | ||

| 1500, 1180 | Aromatic C=C and C-O |

Biosynthesis of Podocarpic Acid

The biosynthesis of podocarpic acid follows the general pathway for abietane diterpenes, starting from geranylgeranyl pyrophosphate (GGPP), which is synthesized via the methylerythritol 4-phosphate (MEP) pathway in plants.

The key steps are:

-

Cyclization of GGPP: The enzyme copalyl diphosphate (B83284) synthase (CPS) catalyzes the initial cyclization of the linear GGPP to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).

-

Second Cyclization and Rearrangement: A kaurene synthase-like (KSL) enzyme then facilitates a second cyclization and a series of hydride and methyl shifts to form the tricyclic abietadiene skeleton.

-

Oxidative Modifications: The abietadiene intermediate undergoes a series of oxidative modifications, catalyzed by cytochrome P450 monooxygengenases, to introduce the hydroxyl group on the aromatic ring and oxidize the C18 methyl group to a carboxylic acid, ultimately yielding podocarpic acid.

References

- 1. repository.ias.ac.in [repository.ias.ac.in]

- 2. 192. Podocarpic acid. Part I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Total synthesis of (+)-podocarpic and (+)-lambertic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

In Vitro LXR Activation by Acetyl Podocarpic Acid Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activation of Liver X Receptors (LXRs) by Acetyl Podocarpic Acid Anhydride (B1165640) (APD), a potent semi-synthetic LXR agonist. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.

Introduction to Acetyl Podocarpic Acid Anhydride and LXR

This compound is a derivative of podocarpic acid, a natural product found in the mayapple. It has been identified as a powerful agonist of both LXRα and LXRβ.[1][2] Liver X Receptors are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis.[3] Upon activation by ligands such as oxysterols or synthetic agonists like APD, LXRs form a heterodimer with the Retinoid X Receptor (RXR).[1][4] This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[4]

Key target genes of LXR include ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1), which are critical for reverse cholesterol transport, the process of removing excess cholesterol from peripheral tissues.[5] By activating LXR, APD promotes the expression of these transporters, leading to increased cholesterol efflux from cells, a mechanism with therapeutic potential for conditions like atherosclerosis.[1][2]

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound in various LXR activation assays.

| Assay | Parameter | Value | Comparison/Note | Reference(s) |

| LXR Agonist Activity | Agonist Concentration | 1 nM | For both LXRα and LXRβ | [6] |

| Cholesterol Absorption Inhibition | ED50 | 1 nM | --- | [1] |

| Transient Transactivation Assay | Potency vs. 22(R)-hydroxycholesterol | ~1,000x more potent | --- | [1] |

| Transient Transactivation Assay | Maximal Stimulation vs. 22(R)-hydroxycholesterol | 8-10-fold greater | In HEK-293 cells | [1][6] |

| Cell-Based Assay | Cell Line | Effect | Reference(s) |

| ABCA1 mRNA Expression | THP-1, Primary Human Hepatocytes, Caco-2 | Significantly increased | |

| LXR-SRC-1 Interaction | Cell-free assay | Potent induction of LXR binding to SRC-1 |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the in vitro LXR activation by this compound.

Cell Culture

-

Cell Lines:

-

HEK-293: Human Embryonic Kidney cells, commonly used for transient transfection assays.

-

THP-1: Human monocytic cell line, can be differentiated into macrophages to study cholesterol metabolism.

-

Caco-2: Human colorectal adenocarcinoma cell line, used as a model for the intestinal barrier.

-

Primary Human Hepatocytes: Directly isolated from liver tissue, providing a physiologically relevant model.

-

-

General Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2. Specific media and supplements may vary depending on the cell line.

LXR Transient Transactivation Assay

This assay measures the ability of a compound to activate LXR and drive the expression of a reporter gene.

-

Principle: HEK-293 cells are co-transfected with plasmids encoding for the LXR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). In the presence of an LXR agonist, the LXR-LBD fusion protein binds to the UAS and drives the expression of luciferase, which can be quantified by luminescence.

-

Protocol:

-

Cell Seeding: Seed HEK-293 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Transfection: Transfect cells using a suitable transfection reagent (e.g., Lipofectamine 2000). The transfection mix should contain the LXR-LBD-GAL4 plasmid and the GAL4-UAS-luciferase reporter plasmid. A plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing this compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known LXR agonist like T0901317).

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

-

Quantitative Real-Time PCR (qPCR) for ABCA1 mRNA Expression

This method quantifies the change in the mRNA levels of the LXR target gene ABCA1 upon treatment with this compound.

-

Protocol:

-

Cell Treatment: Plate cells (e.g., THP-1, Caco-2, or primary hepatocytes) in 6-well plates and treat with this compound at the desired concentrations for a specified time (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR: Perform qPCR using a qPCR instrument (e.g., CFX96 Real-Time System, Bio-Rad) with a SYBR Green-based qPCR master mix. The reaction mixture should include the cDNA template, forward and reverse primers for ABCA1, and the master mix. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Primer Sequences (Example for Human ABCA1):

-

Forward: 5'-HD1-TGTCCTCCAGTTTGTGGCTGT-3'

-

Reverse: 5'-HD1-GGTCCTCGTCGATCTCGTTG-3'

-

-

Data Analysis: Calculate the relative expression of ABCA1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.

-

Cell-Free LXR Coactivator Recruitment Assay

This assay assesses the direct interaction of LXR with a coactivator peptide in the presence of a ligand.

-

Principle: This assay often utilizes techniques like AlphaScreen or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A tagged LXR protein and a tagged coactivator peptide (e.g., from SRC-1) are used. Upon ligand binding, LXR undergoes a conformational change that promotes its interaction with the coactivator, bringing the tags into proximity and generating a detectable signal.

-

General Protocol:

-

Reagents: Recombinant tagged LXR protein, biotinylated coactivator peptide (e.g., SRC-1), streptavidin-coated donor beads, and acceptor beads conjugated to an antibody against the LXR tag.

-

Reaction Setup: In a 384-well plate, combine the LXR protein, coactivator peptide, and this compound at various concentrations in an appropriate assay buffer.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 1 hour) to allow for ligand binding and protein-peptide interaction.

-

Detection: Add the donor and acceptor beads and incubate in the dark.

-

Signal Measurement: Read the plate on a suitable plate reader. The signal generated is proportional to the extent of LXR-coactivator interaction.

-

Visualizations

LXR Signaling Pathway

Caption: LXR signaling pathway activated by this compound.

Experimental Workflow for qPCR Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. A Fluorescence-Based In Vitro Method to Assess Cholesterol Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of Liver X Receptors inhibits of Hedgehog signaling, clonogenic growth, and self-renewal in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Micropatterned structures for studying the mechanics of biological polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Structural Elucidation of Acetyl Podocarpic Acid Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Podocarpic acid, a resin acid extracted from trees of the Podocarpaceae family, serves as a valuable chiral starting material for the synthesis of various bioactive molecules. Its derivative, acetyl podocarpic acid anhydride (B1165640), has garnered attention in the field of drug discovery as a potent semi-synthetic agonist of the Liver X Receptor (LXR). LXR activation plays a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis, making its agonists potential therapeutic agents for atherosclerosis. A thorough understanding of the molecular structure of acetyl podocarpic acid anhydride is paramount for structure-activity relationship (SAR) studies and the rational design of new LXR modulators. This guide outlines the methodologies and data integral to confirming the structure of this important compound.

Synthesis of this compound

The synthesis of this compound from podocarpic acid is a two-step process involving the acetylation of the phenolic hydroxyl group followed by the dehydration of the carboxylic acid to form the anhydride.

Experimental Protocol: Acetylation of Podocarpic Acid

Objective: To introduce an acetyl group to the phenolic hydroxyl of podocarpic acid.

Materials:

-

Podocarpic acid

-

Acetic anhydride[1]

-

Expansive graphite (B72142) (catalyst) or a suitable base (e.g., pyridine)[1]

-

Dichloromethane (B109758) or chloroform (B151607) (optional, as solvent)[1]

-

Diethyl ether

-

5% Hydrochloric acid

-

5% Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, a mixture of podocarpic acid (1 equivalent), acetic anhydride (2 equivalents per hydroxyl group), and a catalytic amount of expansive graphite is prepared. The reaction can be conducted at room temperature or with gentle heating.[1]

-

If a solvent is used, dichloromethane or chloroform can be added to the mixture.[1]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, diethyl ether is added to the reaction mixture, and the catalyst is removed by filtration.[1]

-

The filtrate is washed successively with 5% HCl, 5% NaHCO₃, and brine.[1]

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield acetyl podocarpic acid.[1]

Experimental Protocol: Formation of the Anhydride

Objective: To convert acetyl podocarpic acid into its corresponding anhydride.

Materials:

-

Acetyl podocarpic acid

-

Oxalyl chloride or thionyl chloride[2]

-

Triphenylphosphine (B44618) oxide (catalyst, optional)[2]

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

A suitable base (e.g., triethylamine, pyridine)

Procedure:

-

Acetyl podocarpic acid is dissolved in an anhydrous solvent under an inert atmosphere.

-

A dehydrating agent such as oxalyl chloride or thionyl chloride is added dropwise to the solution at a controlled temperature (often 0 °C).[2] The use of a catalyst like triphenylphosphine oxide can also facilitate this reaction.[2]

-

Alternatively, the carboxylic acid can be converted to its acid chloride, which is then reacted with a carboxylate salt of acetyl podocarpic acid.[3]

-

The reaction mixture is stirred until the starting material is consumed, as monitored by TLC.

-

The solvent and any volatile byproducts are removed under reduced pressure to yield the crude this compound, which can be further purified by crystallization or chromatography.

Spectroscopic Data for Structural Elucidation

The following tables summarize the predicted and known spectroscopic data used to confirm the structure of this compound.

Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic Protons | 7.0 - 8.0 | m | The chemical shifts will be influenced by the acetyl group and the overall electronic environment. |

| Aliphatic Protons | 1.0 - 3.0 | m | Protons of the diterpenoid core. |

| Methyl Protons (C18) | ~1.2 | s | |

| Methyl Protons (C19) | ~1.3 | s | |

| Methyl Protons (C20) | ~0.9 | s | |

| Acetyl Protons | ~2.3 | s | Characteristic chemical shift for an acetyl group attached to a phenolic oxygen. |

Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (Anhydride) | 165 - 175 | Two distinct signals may be observed for the two carbonyl carbons of the anhydride. |

| Carbonyl (Acetyl) | ~169 | Characteristic chemical shift for the carbonyl carbon of an acetate (B1210297) ester. |

| Aromatic Carbons | 110 - 150 | The exact shifts will depend on the substitution pattern. |

| Quaternary Carbons (C4, C10) | 35 - 45 | |

| Methylene Carbons | 20 - 40 | Multiple signals corresponding to the various CH₂ groups in the structure. |

| Methine Carbons | 40 - 60 | |

| Methyl Carbons (C18, C19, C20) | 15 - 30 | |

| Methyl Carbon (Acetyl) | ~21 | Characteristic chemical shift for the methyl carbon of an acetyl group. |

Infrared (IR) Spectroscopic Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| C=O (Anhydride) | ~1820 and ~1760 | The presence of two distinct carbonyl stretching frequencies is a hallmark of an acid anhydride, corresponding to symmetric and asymmetric stretching modes. |

| C=O (Ester) | ~1760 | The carbonyl stretch of the acetyl group. This may overlap with one of the anhydride peaks. |

| C-O (Anhydride/Ester) | 1000 - 1300 | Stretching vibrations of the C-O single bonds. |

| Aromatic C=C | 1450 - 1600 | Stretching vibrations of the aromatic ring. |

| Aliphatic C-H | 2850 - 3000 | Stretching vibrations of the C-H bonds in the diterpenoid core. |

Mass Spectrometry (MS) Data

| Parameter | Value | Notes |

| Molecular Formula | C₃₈H₄₆O₇ | |

| Molecular Weight | 614.77 g/mol | |

| Predicted m/z | 614.32 [M]⁺ | The molecular ion peak. |

| Key Fragments | Fragmentation would likely involve the loss of an acetyl group (m/z 43), a molecule of acetyl podocarpic acid, and other characteristic fragments from the diterpenoid skeleton. |

Visualization of the Structural Elucidation Workflow

The following diagram illustrates the logical steps involved in the structural elucidation of this compound.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Conclusion

The structural elucidation of this compound relies on a combination of synthetic organic chemistry and modern spectroscopic techniques. While a definitive, publicly available complete spectral dataset for this specific compound is elusive, the foundational knowledge of its precursor, podocarpic acid, coupled with the predictable spectroscopic shifts associated with acetylation and anhydride formation, allows for a confident postulation of its structure. The experimental protocols and predicted data presented in this guide provide a robust framework for researchers engaged in the synthesis, characterization, and biological evaluation of this and related diterpenoid derivatives. Further confirmation of the proposed structure would ideally involve single-crystal X-ray diffraction analysis.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]

A Technical Guide to the Therapeutic Potential of Podocarpic Acid Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: Podocarpic acid is a naturally occurring abietane (B96969) diterpenoid, first isolated from the resin of Podocarpus cupressinus. Its rigid tricyclic structure makes it an attractive chiral template for the synthesis of a diverse library of derivatives. These compounds have garnered significant interest in the scientific community due to their broad spectrum of biological activities, including anticancer, cardioprotective, antimicrobial, and antiviral properties. This guide provides an in-depth overview of the current research, focusing on quantitative data, mechanistic insights, and detailed experimental protocols relevant to the therapeutic applications of podocarpic acid and its analogues.

Anticancer and Antiproliferative Applications

Derivatives of podocarpic acid have demonstrated significant cytotoxic effects against various human tumor cell lines. Notably, modifications to the aromatic C-ring and the carboxylic acid group have yielded compounds with potent antiproliferative activity. The primary mechanism of action appears to involve the induction of apoptosis through the intrinsic mitochondrial pathway.

Data Presentation: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of key podocarpic acid derivatives against several human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Derivative Type | Cell Line | IC₅₀ (µM) | Citation(s) |

| Compound 23 | 12,19-dihydroxy-13-acetyl-8,11,13-podocarpatriene | A-549 (Lung) | < 10 | [1] |

| MCF-7 (Breast) | < 10 | [1] | ||

| T-84 (Colon) | < 10 | [1] | ||

| Compound 27 | Totarane o-quinone | A-549 (Lung) | < 10 | [1] |

| T-84 (Colon) | < 10 | [1] | ||

| Compound 28 | Totarane catechol | A-549 (Lung) | 0.6 | [1] |

| MCF-7 (Breast) | < 10 | [1] | ||

| T-84 (Colon) | < 10 | [1] |

Signaling Pathway: Induction of Apoptosis

Studies on active totarane derivatives, such as Compound 28, indicate that their antiproliferative effect is mediated by the induction of apoptosis. This process is initiated by an increase in the Bax/Bcl-2 ratio, a critical determinant of mitochondrial outer membrane permeabilization. An elevated ratio leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases (e.g., caspase-3), ultimately leading to programmed cell death.[2][3]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.[4][5][6]

-

Cell Plating: Seed cancer cells (e.g., A-549) in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the podocarpic acid compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the test compounds or vehicle control. Include wells with medium only for background control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[5]

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][5]

-

Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cardioprotective Applications: LXR Agonism

Certain dimeric and amide derivatives of podocarpic acid have been identified as potent agonists of Liver X Receptors (LXRα and LXRβ).[7][8] LXRs are nuclear receptors that play a crucial role in regulating cholesterol, fatty acid, and glucose metabolism. Their activation increases the transcription of genes like ABCA1, which promotes cholesterol efflux from cells to HDL particles, a key process in reverse cholesterol transport. This mechanism makes LXR agonists promising candidates for the treatment of atherosclerosis.[8]

Data Presentation: LXR Agonist Activity

| Compound ID | Derivative Type | Target | Activity Metric | Value | Citation(s) |

| Podocarpic acid anhydride | Anhydride Dimer | LXRα / LXRβ | Agonist Conc. | 1 nM | [8] |

| LXRα / LXRβ | Receptor Activation | 8-10 fold > 22(R)-HC | [8] | ||

| Compound 18 | Phenylcyclohexylmethyl amide | LXRα | Binding Affinity | 50 nM | [7] |

| LXRβ | Binding Affinity | 20 nM | [7] | ||

| LXRα | Receptor Induction | 33.7-fold | [7] | ||

| LXRβ | Receptor Induction | 35.3-fold | [7] |

Signaling Pathway: LXR-Mediated Cholesterol Efflux

Podocarpic acid-derived LXR agonists bind to the LXR/RXR heterodimer complex in the nucleus. This binding event triggers the recruitment of coactivator proteins and initiates the transcription of LXR target genes, most notably ABCA1. The resulting ABCA1 protein facilitates the transport of intracellular cholesterol and phospholipids (B1166683) to apolipoprotein A1 (ApoA1), forming nascent HDL particles and thus preventing the accumulation of cholesterol in peripheral tissues like macrophages in arterial walls.

Experimental Protocol: LXR Luciferase Reporter Assay

This protocol describes a cell-based assay to quantify the agonist activity of compounds on LXR using a luciferase reporter system.[9][10][11][12][13]

-

Cell Culture: Use a stable cell line (e.g., HEK-293T) engineered to express the human LXRα or LXRβ protein and a luciferase reporter gene functionally linked to an LXR-responsive promoter.

-

Cell Plating: Thaw and plate the reporter cells into a white, 96-well cell culture-ready assay plate provided in a commercial kit (e.g., INDIGO Biosciences) at the recommended density in the provided media.

-

Compound Preparation and Addition: Prepare serial dilutions of the podocarpic acid derivatives and a reference agonist (e.g., T0901317) in the appropriate compound screening medium. Add the diluted compounds to the cell plate.

-

Incubation: Incubate the assay plate for 22-24 hours at 37°C in a humidified incubator.

-

Luciferase Detection: After incubation, discard the treatment media. Prepare the luciferase detection reagent according to the manufacturer's protocol and add it to each well.

-

Luminescence Measurement: Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization. Quantify luminescence intensity using a luminometer, reported in Relative Light Units (RLUs).

-

Data Analysis: Calculate the fold-activation of the reporter gene by dividing the RLU of treated wells by the RLU of vehicle control wells. Determine EC₅₀ values by plotting fold-activation against compound concentration using a sigmoidal dose-response curve.

Antimicrobial Applications

Podocarpic acid and its synthetic derivatives, particularly polyamine conjugates, have shown promising antimicrobial activity. This includes potent inhibition of Gram-positive bacteria, selective antifungal activity, and the ability to act as adjuvants, enhancing the efficacy of conventional antibiotics against Gram-negative bacteria.[14]

Data Presentation: Antimicrobial Activity

| Compound ID | Derivative Type | Target Organism | Activity/Metric | Value | Citation(s) |

| 7a | Spermine (PA3-4-3) amide | Staphylococcus aureus (MRSA) | Growth Inhibitor | Potent | [14] |

| 9d | PA3-8-3 carbamate | Cryptococcus neoformans | Antifungal | Selective | [14] |

| Various Analogues | Polyamine conjugates | Pseudomonas aeruginosa | Adjuvant for Doxycycline | Weak to Modest | [14] |

| Various Analogues | Polyamine conjugates | Escherichia coli | Adjuvant for Erythromycin | Weak to Modest | [14] |

| Podocarpic Acid (PCA) | Natural Product | Various Bacteria (12 strains) | MIC | ≤ 0.1% (≤1000 µg/mL) | [15] |

Experimental Workflow: Antimicrobial Screening

The discovery and evaluation of new antimicrobial agents from a compound library, such as podocarpic acid derivatives, follows a structured workflow. It begins with a primary screen to determine the minimum inhibitory concentration (MIC), followed by secondary assays to assess bactericidal versus bacteriostatic effects and to test for synergistic activity with known antibiotics.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16][17][18][19][20]

-

Inoculum Preparation: From a pure overnight culture of the test bacterium (e.g., S. aureus) on an agar (B569324) plate, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.[19]

-

Compound Dilution: In a sterile 96-well microtiter plate, add 100 µL of MHB to all wells. Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[18]

-

Controls: Column 11 serves as the positive growth control (inoculum, no compound), and column 12 serves as the sterility control (MHB only).

-

Inoculation: Within 15-30 minutes of standardizing the inoculum, add 100 µL of the diluted bacterial suspension to wells in columns 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well, as determined by visual inspection or by reading the optical density (OD₆₀₀) with a microplate reader.[16]

Other Potential Therapeutic Applications

Antiviral Activity

Podocarpic acid derivatives have emerged as a novel class of anti-influenza A virus (IAV) agents. They have shown potent activity, with some compounds exhibiting nanomolar efficacy against an H1N1 strain (A/Puerto Rico/8/34) that is resistant to both oseltamivir (B103847) and amantadine. The mechanism of action involves the inhibition of viral entry by targeting the hemagglutinin-mediated membrane fusion process.[21]

Data Presentation: Anti-Influenza Virus Activity

| Compound ID | Derivative Type | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Citation(s) |

| Podocarpic Acid (PA) | Natural Product | IAV (H1N1, PR8) | MDCK | 18.2 | > 20 | [21] |

| Compound 2 | Methyl podocarpate | IAV (H1N1, PR8) | MDCK | 0.16 | > 20 | [21] |

| Compound 19 | O-acetyl methyl podocarpate | IAV (H1N1, PR8) | MDCK | 0.14 | > 20 | [21] |

| Compound 3 | Benzyl ester | IAV (H1N1, PR8) | MDCK | 1.8 | > 20 | [21] |

TRPA1 Channel Activation

Podocarpic acid itself has been identified as a novel activator of the Transient Receptor Potential Ankryin 1 (TRPA1) channel. TRPA1 is a non-selective cation channel involved in sensory signaling pathways, including pain, cold, and inflammation. In model organisms like C. elegans, TRPA1 activation by podocarpic acid leads to a calcium influx, which subsequently activates the SKN-1 transcription factor, the homolog of mammalian Nrf2. The Nrf2 pathway is a master regulator of the antioxidant response, suggesting a potential role for podocarpic acid in cytoprotection against oxidative stress.

Conclusion

The podocarpic acid scaffold is a versatile and promising platform for the development of new therapeutic agents. Chemical modifications have yielded potent and selective compounds with diverse activities against cancer, atherosclerosis, and microbial and viral infections. The data presented herein highlights the significant potential of this compound class. Future research should focus on optimizing lead compounds to improve their pharmacokinetic and pharmacodynamic profiles, conducting in vivo efficacy and safety studies in relevant disease models, and further elucidating the molecular mechanisms underlying their therapeutic effects. The continued exploration of podocarpic acid derivatives represents a valuable endeavor in the quest for novel medicines to address unmet clinical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. benchchem.com [benchchem.com]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Design, synthesis, and structure-activity relationship of podocarpic acid amides as liver X receptor agonists for potential treatment of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and development of dimeric podocarpic acid leads as potent agonists of liver X receptor with HDL cholesterol raising activity in mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. Valorisation of the diterpene podocarpic acid - Antibiotic and antibiotic enhancing activities of polyamine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. protocols.io [protocols.io]

- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 21. Phenolic Diterpenoid Derivatives as Anti-Influenza A Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Acetyl Podocarpic Acid Anhydride in Cancer Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl podocarpic acid anhydride (B1165640) (APD) is a semi-synthetic derivative of podocarpic acid, a natural diterpenoid. APD is recognized as a potent agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in cholesterol homeostasis and lipid metabolism.[1][2][3][4] Emerging evidence suggests that LXR agonists can exert anti-proliferative and pro-apoptotic effects in various cancer cell lines, making APD a compound of interest for oncological research. These application notes provide a detailed, hypothetical experimental protocol for evaluating the anti-cancer effects of APD in a cell culture setting.

Mechanism of Action: LXR Agonism in Cancer

Upon entering the cell, Acetyl Podocarpic Acid Anhydride binds to and activates the Liver X Receptor (LXR). LXR then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to LXR Response Elements (LXREs) on the DNA. This binding event modulates the transcription of target genes involved in several cellular processes that can influence cancer cell survival and proliferation.

Key anti-cancer mechanisms associated with LXR activation include:

-

Induction of Apoptosis: LXR activation has been linked to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

-

Cell Cycle Arrest: LXR agonists can induce cell cycle arrest, often at the G1/S transition, by modulating the expression of cyclin-dependent kinase inhibitors like p21 and p27.

-

Inhibition of Angiogenesis: LXR activation can interfere with signaling pathways crucial for new blood vessel formation, a process essential for tumor growth.

Signaling Pathway

References

Application Notes and Protocols for Determining the Dose-Response Curve of Acetyl Podocarpic Acid Anhydride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl podocarpic acid anhydride (B1165640) (APD) is a potent, semi-synthetic agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a critical role in the regulation of cholesterol homeostasis, fatty acid metabolism, and inflammation.[1][2][3][4][5] As an LXR agonist, APD has demonstrated potential therapeutic applications, particularly in the prevention and treatment of atherosclerosis by promoting reverse cholesterol transport.[1][2][3][5] These application notes provide detailed protocols for determining the dose-response curve of APD, enabling researchers to quantify its potency and efficacy in a cell-based setting.

Mechanism of Action: LXR Signaling Pathway

Acetyl podocarpic acid anhydride functions by activating the Liver X Receptor (LXR). LXRs, which exist as two isoforms (LXRα and LXRβ), form a heterodimer with the Retinoid X Receptor (RXR).[1][6] Upon binding of an agonist like APD, the LXR/RXR heterodimer undergoes a conformational change, leading to its binding to specific DNA sequences known as LXR Response Elements (LXREs) located in the promoter regions of target genes. This interaction recruits coactivator proteins and initiates the transcription of genes involved in cholesterol efflux and metabolism, most notably ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1).[1][6] The upregulation of ABCA1 and ABCG1 promotes the transport of cholesterol from peripheral tissues, such as macrophages within atherosclerotic plaques, to high-density lipoprotein (HDL) for transport back to the liver, a process known as reverse cholesterol transport.

Diagram of the LXR Signaling Pathway

References

Application Note: Evaluating Acetyl Podocarpic Acid Anhydride as a Modulator of Cholesterol Efflux

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reverse cholesterol transport (RCT) is a critical physiological process for maintaining cholesterol homeostasis and preventing the development of atherosclerosis. A key and rate-limiting step in RCT is the efflux of excess cholesterol from peripheral cells, particularly macrophages within atherosclerotic plaques, to extracellular acceptors like apolipoprotein A-I (apoA-I) and high-density lipoprotein (HDL).[1] This process is primarily mediated by ATP-binding cassette (ABC) transporters, ABCA1 and ABCG1.[1][2][3] The Liver X Receptors (LXRα and LXRβ) are nuclear receptors that act as cholesterol sensors and are master regulators of cholesterol efflux, inducing the transcription of both ABCA1 and ABCG1 genes.[4][5][6] Consequently, LXR agonists are of significant therapeutic interest for promoting RCT and treating cardiovascular disease.

Podocarpic acid, a natural diterpenoid, and its derivatives have been investigated for a range of biological activities.[7][8] Notably, podocarpic acid anhydride (B1165640) has been identified as a potent agonist of both LXRα and LXRβ, demonstrating the potential to increase HDL formation by promoting cholesterol efflux.[9][10] This application note provides a comprehensive protocol for evaluating the potential of a related compound, acetyl podocarpic acid anhydride, to modulate cholesterol efflux in a cell-based assay system. While specific data on this compound is not extensively available, the provided protocols offer a robust framework for its investigation as a potential LXR agonist and cholesterol efflux modulator.

Principle of the Assay

This cell-based cholesterol efflux assay quantifies the movement of cholesterol from cultured cells (e.g., J774 macrophages) to an extracellular acceptor. The assay involves three main stages:

-

Cellular Cholesterol Loading & Labeling: Cells are loaded with cholesterol and labeled with a tracer, either radioactive ([³H]-cholesterol) or fluorescent (e.g., BODIPY-cholesterol).[11][12][13][14]

-

Compound Incubation & Efflux Stimulation: The labeled cells are treated with the test compound (this compound) to assess its ability to stimulate cholesterol efflux.

-

Quantification: The amount of labeled cholesterol transferred from the cells to the supernatant (containing the cholesterol acceptor) is measured and expressed as a percentage of the total labeled cholesterol in the well.[15]

Experimental Protocols

Protocol 1: Cell-Based Cholesterol Efflux Assay Using J774 Macrophages

This protocol is adapted for the murine macrophage cell line J774, a standard model for cholesterol efflux studies.[11][16]

Materials:

-

J774A.1 macrophage cell line

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

[³H]-cholesterol or BODIPY-cholesterol

-

ACAT inhibitor (e.g., Sandoz 58-035)

-

Cyclic AMP (cAMP, for mouse cells) or an LXR agonist (e.g., T0901317) as a positive control[11][13]

-

Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL) as cholesterol acceptors

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well tissue culture plates

-

Scintillation fluid and counter (for [³H]-cholesterol) or fluorescence plate reader (for BODIPY-cholesterol)

-

Cell Lysis Buffer

Methodology:

Day 1: Cell Seeding

-

Culture J774A.1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed approximately 1 x 10⁵ cells per well in a 96-well plate.[16]

-

Incubate for 4-6 hours to allow for cell adherence.[16]

Day 2: Cholesterol Loading and Labeling

-

Prepare labeling medium: RPMI-1640 with 2% FBS, an ACAT inhibitor (to prevent cholesterol esterification), and the cholesterol label.[11]

-

Aspirate the growth medium from the cells and wash once with sterile Phosphate Buffered Saline (PBS).

-

Add 100 µL of labeling medium to each well.

-

Incubate for 24 hours at 37°C and 5% CO₂.

Day 3: Equilibration and Compound Treatment

-

Aspirate the labeling medium and wash the cells gently twice with warm PBS.

-

Add 100 µL of equilibration medium (serum-free RPMI-1640) containing 0.3 mM cAMP (to upregulate ABCA1 expression in mouse cells).[13]

Day 4: Cholesterol Efflux

-

Prepare the efflux medium: Serum-free RPMI-1640 containing the cholesterol acceptor (e.g., 10 µg/mL ApoA-I or 50 µg/mL HDL).

-

Prepare serial dilutions of this compound in the efflux medium. Also prepare a vehicle control (e.g., DMSO) and a positive control (e.g., 1-5 µM T0901317).

-

Aspirate the equilibration medium, wash cells once with PBS, and add 100 µL of the prepared efflux media (with compounds and acceptors) to the respective wells.

-

Include wells with efflux medium but no acceptor to measure background efflux.[13]

-

Incubate for 4-6 hours at 37°C.[15]

Quantification

-

After incubation, carefully collect the supernatant (efflux medium) from each well and transfer to a corresponding plate or scintillation vials.

-

Lyse the remaining cells in each well by adding 100 µL of Cell Lysis Buffer.

-

Quantify the amount of label:

-

Radioactive: Add the supernatant and cell lysate to separate scintillation vials with scintillation fluid. Measure counts per minute (CPM) using a scintillation counter.

-

Fluorescent: Measure the fluorescence of the supernatant and the cell lysate using a fluorescence plate reader (e.g., Ex/Em = 485/523 nm for BODIPY).[15]

-

Data Analysis

-

Calculate the percentage of cholesterol efflux for each well using the following formula:

% Efflux = [Label in Supernatant / (Label in Supernatant + Label in Cell Lysate)] x 100

-

Subtract the background efflux (from wells with no acceptor) from all other values.

-

Plot the % efflux against the concentration of this compound to generate a dose-response curve.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: Dose-Response Effect of this compound on Cholesterol Efflux to ApoA-I. This table presents hypothetical data for illustrative purposes.

| Treatment Group | Concentration (µM) | % Cholesterol Efflux (Mean ± SD) | Fold-Increase over Vehicle |

| Vehicle Control (DMSO) | 0 | 8.5 ± 0.7 | 1.0 |